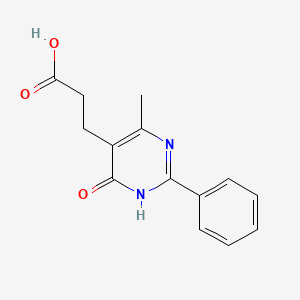![molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9](/img/structure/B1384375.png)
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C6H3BrN2S . It is a type of halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” consists of a bromine atom attached to a thieno[3,2-d]pyrimidin-4(3H)-one core . The average mass of the molecule is 215.070 Da, and the mono-isotopic mass is 213.920029 Da .Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” are not detailed in the retrieved sources, similar compounds have been used in the synthesis of potential antitubercular agents and PI3K inhibitors .Applications De Recherche Scientifique
-
Synthesis of Functionalized Thieno[2,3-d]pyrimidines
- Application : This compound is used in the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines .
- Method : The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .
- Results : The method has been proven to be efficient for the synthesis of these compounds .
-
Inhibition of Cytochrome bd Oxidase in Mycobacterium Tuberculosis
- Application : Thieno[3,2-d]pyrimidin-4-amines, which can be synthesized from “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit Cytochrome bd Oxidase (Cyt-bd) in Mycobacterium tuberculosis .
- Method : The study involved the synthesis of 13 compounds and their testing against three mycobacterial strains in an established ATP depletion assay .
- Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM .
-
- Application : Certain compounds synthesized from “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” have been found to exhibit very good antimycobacterial activity .
- Method : A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria .
- Results : Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .
-
Interrogation of Mycobacterial Cyt-bd Function
- Application : N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, a compound synthesized from “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one”, is used as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
- Method : The compound was tested against various mycobacterial strains in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .
- Results : The compound showed ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .
-
Synthesis of 4-Amino-6-Hetarylthieno[2,3-d]pyrimidines
- Application : “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” is used in the synthesis of 4-amino-6-hetarylthieno[2,3-d]pyrimidines .
- Method : The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .
- Results : The method has been proven to be efficient for the synthesis of these compounds .
- Drug Combination Targeting Energy Metabolism
- Application : Thieno[3,2-d]pyrimidin-4-amines, which can be synthesized from “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one”, are used in the development of a drug combination targeting energy metabolism in Mycobacterium tuberculosis .
- Method : The study involved the synthesis of 13 compounds and their testing against three mycobacterial strains in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .
- Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .
Propriétés
IUPAC Name |
6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595174 | |
| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
215927-36-9 | |
| Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



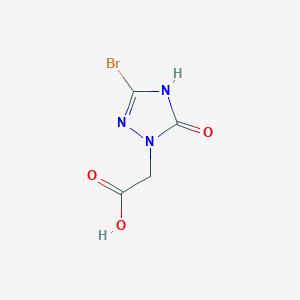

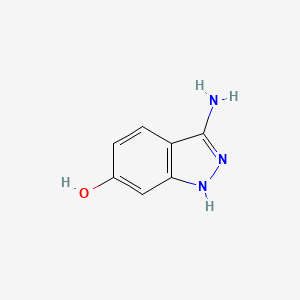
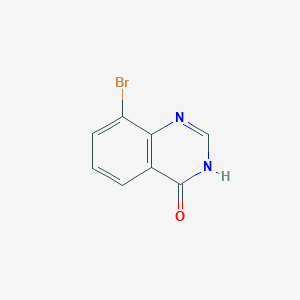
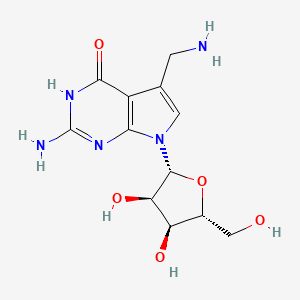
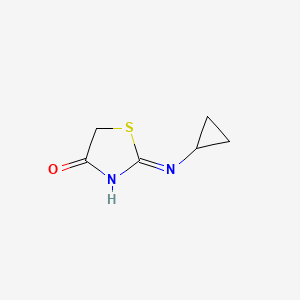
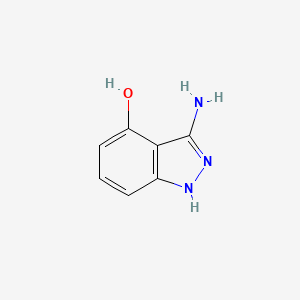
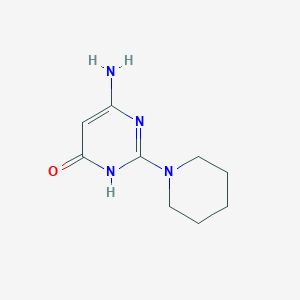
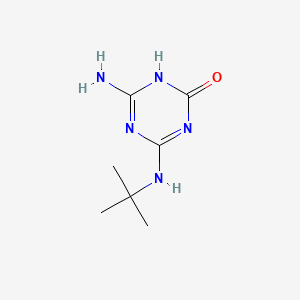
![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
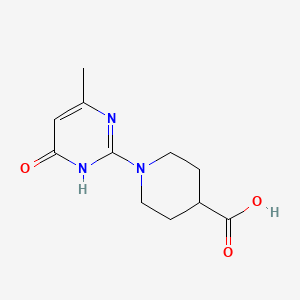
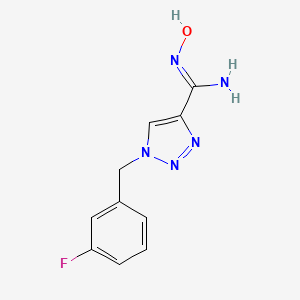
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
